(R)-(-)-2-Amino-1-butanol

概要

説明

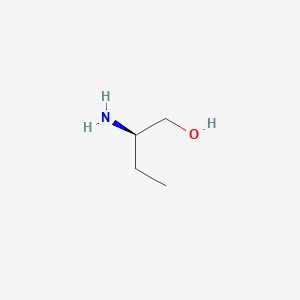

®-2-Aminobutan-1-ol is a chiral amino alcohol with the molecular formula C4H11NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a butane backbone, making it a versatile building block in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: ®-2-Aminobutan-1-ol can be synthesized through several methods, including:

Asymmetric Reduction: One common method involves the asymmetric reduction of 2-aminobutanone using chiral catalysts or reducing agents.

Amino Alcohol Synthesis: Another approach is the direct synthesis from butanal and ammonia in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods: In industrial settings, ®-2-Aminobutan-1-ol is often produced through catalytic hydrogenation of 2-aminobutanone using chiral catalysts to ensure high enantiomeric purity.

Types of Reactions:

Oxidation: ®-2-Aminobutan-1-ol can undergo oxidation to form 2-aminobutanoic acid.

Reduction: It can be reduced to form butylamine.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Substitution Reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution reactions.

Major Products:

Oxidation: 2-Aminobutanoic acid.

Reduction: Butylamine.

Substitution: Various substituted butyl derivatives depending on the reagent used.

科学的研究の応用

Pharmaceutical Applications

Chiral Building Block

(R)-(-)-2-Amino-1-butanol serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its specific stereochemistry is essential in the development of drugs that require enantiomerically pure compounds for optimal efficacy. For example, it has been utilized in the synthesis of antituberculosis agents and other therapeutics that exhibit enhanced biological activity when administered in their pure enantiomeric forms .

Case Study: Antimycobacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimycobacterial activity. In a study published in the European Journal of Medicinal Chemistry, compounds derived from this amino alcohol were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives showed promising activity, highlighting the compound's potential in developing new antituberculosis medications .

Chemical Synthesis

Asymmetric Synthesis

this compound is employed in asymmetric synthesis processes, where it acts as a chiral auxiliary or catalyst. This application is particularly important for producing enantiomerically pure compounds that are vital in drug formulation and other chemical products. The compound's ability to influence stereochemistry during reactions makes it a valuable reagent in synthetic organic chemistry .

Data Table: Synthesis Applications

| Application Type | Description |

|---|---|

| Chiral Auxiliary | Used to induce chirality in synthetic pathways |

| Catalysis | Acts as a catalyst in asymmetric reactions |

| Drug Synthesis | Integral in synthesizing enantiomerically pure pharmaceuticals |

Analytical Chemistry

Chiral Chromatography

In analytical chemistry, this compound is utilized as a standard for chiral chromatography techniques. It aids in the separation and analysis of enantiomers in various samples, which is crucial for quality control in pharmaceutical manufacturing . The compound's presence allows for accurate determination of enantiomeric excess and purity, ensuring compliance with regulatory standards.

Case Study: Enantioselective Potentiometric Sensor

A study developed an enantioselective potentiometric sensor using this compound as a recognition element. This sensor demonstrated high selectivity for the S-enantiomer over the R-enantiomer, showcasing its practical application in detecting specific amino alcohols in complex mixtures. The sensor's performance was characterized by its stability across varying pH levels and its ability to provide reliable measurements of enantiomeric concentrations .

Material Science

Polymer Development

The compound is also explored for its potential applications in material science, particularly in creating advanced polymers with specific optical properties. Research indicates that incorporating this compound into polymer matrices can enhance their mechanical and thermal properties, making them suitable for various industrial applications .

作用機序

The mechanism of action of ®-2-Aminobutan-1-ol largely depends on its application. In pharmaceutical synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the final product. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the reactivity and selectivity of the compound in various reactions.

類似化合物との比較

(S)-2-Aminobutan-1-ol: The enantiomer of ®-2-Aminobutan-1-ol, with similar chemical properties but different biological activities.

2-Amino-1-butanol: A racemic mixture of both enantiomers.

Butylamine: A simpler amine without the hydroxyl group.

Uniqueness: ®-2-Aminobutan-1-ol is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its ability to form hydrogen bonds and participate in various chemical reactions adds to its versatility as a synthetic intermediate.

生物活性

(R)-(-)-2-Amino-1-butanol, also known as 2-aminobutanol, is an important compound in medicinal chemistry due to its biological activities and potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, toxicological profile, and implications for drug development.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 5856-63-3

This compound is a chiral amine, which means it exists in two enantiomeric forms. The (R)-form is often associated with specific biological activities that differ from its (S)-counterpart.

Pharmacological Properties

- Neurotransmitter Precursor : this compound is a precursor to gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. This relationship suggests potential anxiolytic and sedative effects, similar to those of GABAergic drugs .

- Antimycobacterial Activity : Research indicates that derivatives of this compound exhibit significant antimycobacterial activity. For example, studies have shown that compounds derived from this amino alcohol can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment .

- Choline Uptake Inhibition : There is evidence that this compound and its structural isomer inhibit choline uptake, which could lead to developmental toxicity in certain contexts. This inhibition may affect fetal development during pregnancy .

Toxicological Profile

- Genotoxicity : Limited studies suggest that this compound does not exhibit genotoxic effects. In bacterial reverse mutation assays, no positive responses were observed across various concentrations, indicating a low risk for genetic damage .

- Carcinogenicity : The compound appears unlikely to be carcinogenic based on its lack of genotoxic activity and structural characteristics that minimize the potential for N-nitrosation reactions .

- Reproductive Toxicity : Some studies have reported dose-dependent increases in litter resorption in animal models following oral administration; however, the exact mechanisms and implications require further investigation .

Study 1: Antimycobacterial Activity

A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of new compounds derived from this compound and their evaluation against Mycobacterium tuberculosis. The results indicated that specific derivatives showed promising activity, suggesting a pathway for developing new antimycobacterial agents .

Study 2: Neuropharmacological Effects

Research exploring the neuropharmacological effects of this compound revealed its potential as an anxiolytic agent due to its role as a GABA precursor. Animal models demonstrated reduced anxiety-like behavior following administration of the compound .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimycobacterial Activity | Derivatives show significant activity against Mycobacterium tuberculosis |

| Neuropharmacological Effects | Potential anxiolytic effects through GABA modulation |

| Genotoxicity | No genotoxic effects observed in bacterial assays |

| Carcinogenicity | Unlikely to be carcinogenic based on structural properties |

| Reproductive Toxicity | Evidence of litter resorption in animal studies; further research needed |

特性

IUPAC Name |

(2R)-2-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPETKZIGVZRE-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029275 | |

| Record name | (R)-2-Aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Butanol, 2-amino-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5856-63-3 | |

| Record name | (R)-2-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-butanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2-amino-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (R)-2-Aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-aminobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butanol, 2-amino-, (2R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-BUTANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F725V55LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (R)-(-)-2-Amino-1-butanol?

A1: The molecular formula of this compound is C4H11NO, and its molecular weight is 89.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize this compound, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, ]

- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic absorption patterns. [, ]

- Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. []

- Polarimetry: This technique measures the optical rotation of the compound, confirming its chirality. [, ]

Q3: Can this compound be used as a chiral building block?

A3: Yes, this compound serves as a versatile chiral starting material for synthesizing various compounds. For instance, it has been used to synthesize chiral amino alcohol derivatives with bispidine moiety through Mannich reaction and subsequent reduction. []

Q4: What are some examples of chiral compounds synthesized from this compound?

A4: Numerous chiral compounds have been synthesized starting from this compound, including:

- Chiral monoaza-15-crown-5 ethers: These compounds have been studied for their enantioselective recognition of ammonium perchlorate salts. []

- Optically active diols: These compounds, synthesized by reacting this compound with aromatic dianhydrides, have potential applications in materials science. []

- Chiral heterocyclic ketene N,O-acetals: These compounds are formed by reacting ketene mercaptals with this compound. [, ]

- Chiral 3-acyl-4-alkylthiazolidine-2-thiones: These compounds have been investigated as enantioselective acylating agents for amines and amino acids. []

Q5: Has this compound been explored as a chiral catalyst or ligand?

A5: Yes, derivatives of this compound have demonstrated potential as chiral catalysts and ligands:

- Chiral β-hydroxy amines: These derivatives have been investigated for catalyzing the asymmetric addition of thiophenol to chalcone. []

- Chiral aminophosphonate eluent: The (+)-monoethyl ester of N-(1'-hydroxymethyl)propyl-alpha-aminobenzylphosphonic acid, synthesized using this compound, has shown promise as a chiral eluent in ligand-exchange chromatography for the enantiomeric analysis of amino acids. []

- Chiral imino alcohol ligands: These ligands, derived from this compound, have been studied for catalyzing the enantioselective addition of diethylzinc to aryl aldehydes. []

Q6: Are there studies on the enantioselective reduction of ketones using this compound derivatives?

A6: Yes, researchers have investigated the use of lithium aluminum hydride modified with N,N-dialkyl derivatives of this compound for the asymmetric reduction of ketones. [, ]

Q7: Have computational methods been used to study this compound and its derivatives?

A7: Yes, computational studies, including force-field calculations, have been conducted to study the structure and interactions of this compound derivatives. [] For instance, in the development of a Pirkle-type chiral stationary phase, docking, molecular dynamics simulations, and quantum mechanical computations were employed to understand the enantioselective interactions between the stationary phase and the analytes. []

Q8: How does modifying the structure of this compound affect its properties?

A8: Modifying the structure of this compound can significantly impact its properties. For example:

- N-Alkylation: Changing the alkyl groups on the nitrogen atom can affect the compound's solubility, catalytic activity, and enantioselectivity. [, , ]

- Derivatization of the hydroxyl group: Transforming the hydroxyl group into other functional groups, such as esters or ethers, can alter the compound's reactivity and potential applications. [, ]

- Formation of heterocycles: Incorporating the amino and hydroxyl groups into heterocyclic rings can lead to compounds with distinct biological activities and pharmaceutical potential. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。